molecular formula C11H11BrN2O2 B8546545 6-(Bromoacetyl)-3,4-dihydro-3-methyl-2(1H)-quinazolinone

6-(Bromoacetyl)-3,4-dihydro-3-methyl-2(1H)-quinazolinone

Cat. No. B8546545
M. Wt: 283.12 g/mol
InChI Key: NGRFXDKVIJGHNH-UHFFFAOYSA-N
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Patent
US04666913

Procedure details

Bromoacetyl chloride (4.8 g) is added dropwise to a stirring solution of 3,4-dihydro-3-methyl-2(1H)-quinazolinone (2.5 g) and anhydrous aluminum chloride (4.9 g) in carbon disulfide (50 ml) under nitrogen. The reaction mixture is refluxed for five hours, cooled to RT and the carbon disulfide decanted. The residue is treated with hydrochloric acid (6N) and the acidic residue poured into ice water, stirred and filtered. The filtered solid is washed with water and dried in vacuo, affording the desired product, which is used in the next step without further purification, M.P. 190°-200° C. (dec).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][N:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]1=[O:17].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[Br:1][CH2:2][C:3]([C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:17])[N:7]([CH3:6])[CH2:16]2)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C(NC2=CC=CC=C2C1)=O
Name
Quantity
4.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the carbon disulfide decanted
ADDITION
Type
ADDITION
Details
The residue is treated with hydrochloric acid (6N)
ADDITION
Type
ADDITION
Details
the acidic residue poured into ice water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=C2CN(C(NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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